6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one

Drug metabolism Benzodiazepine Pharmacokinetics

This compound is the major urinary metabolite of the benzodiazepine ethyl loflazepate (Victan). Its unique 6-chloro-4-(2-fluorophenyl) scaffold defines its chromatographic and mass spectrometric behavior, making it an irreplaceable reference standard for forensic, toxicological, and pharmacokinetic studies. A generic quinazolinone cannot substitute for this authenticated compound in co-elution or fragmentation patterns. Ensure accurate quantification by using this pure reference material.

Molecular Formula C14H8ClFN2O
Molecular Weight 274.68 g/mol
CAS No. 40069-75-8
Cat. No. B3052288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one
CAS40069-75-8
Molecular FormulaC14H8ClFN2O
Molecular Weight274.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=O)NC3=C2C=C(C=C3)Cl)F
InChIInChI=1S/C14H8ClFN2O/c15-8-5-6-12-10(7-8)13(18-14(19)17-12)9-3-1-2-4-11(9)16/h1-7H,(H,17,18,19)
InChIKeyHKOOFQWBQATOSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one (CAS 40069-75-8) – Core Identity and Procurement Context


6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one (CAS 40069-75-8) is a member of the quinazolin-2(1H)-one heterocycle class, featuring a 6-chloro substituent and a 4-(2-fluorophenyl) group on the quinazolinone scaffold. Unlike many synthetic quinazolinones studied solely in medicinal-chemistry campaigns, this compound has an established identity as a major urinary metabolite of the benzodiazepine anxiolytic ethyl loflazepate (Victan) [1]. Its molecular formula is C14H8ClFN2O with a molecular weight of 274.68 g/mol and a computed XLogP3 of 3, indicating moderate lipophilicity [2].

Why a Generic Quinazolinone Cannot Replace 6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one in Analytical and Pharmacological Workflows


Quinazolin-2(1H)-ones with different substitution patterns are not interchangeable, because the precise combination of the 6-chloro and 4-(2-fluorophenyl) groups dictates the compound's chromatographic retention, mass spectrometric fragmentation, metabolic stability, and receptor-interaction profile. For example, the 4-(2-fluorophenyl) isomer differs from the 4-(4-fluorophenyl) isomer in both dipole moment and steric bulk, which can alter binding to biological targets or recognition by metabolic enzymes [1]. The presence of the 6-chloro substituent further modulates electron density on the quinazolinone core, affecting reactivity and spectral properties relative to the non-chlorinated analog 4-(2-fluorophenyl)quinazolin-2(1H)-one. Because this compound is a defined metabolite of ethyl loflazepate, its identity must be confirmed in bioanalytical and forensic workflows using an authenticated reference standard—a generic quinazolinone would not co-elute or fragment identically [2].

Quantitative Differentiation Evidence for 6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one Versus Closest Analogs


Metabolite Identity vs. Purely Synthetic Analogs: Urinary Excretion Profile in Multiple Species

In a multi-species metabolism study of ethyl loflazepate using 14C-labeled drug, 6-chloro-4-(2′-fluorophenyl)-2(1H)-quinazolinone was identified as one of five major urinary metabolites in rat, dog, baboon, and man [1]. The parent drug lacks this quinazolinone ring-opened structure, making this compound a specific marker of a metabolic shunt pathway unavailable to other quinazolinones not derived from benzodiazepine metabolism. In human subjects, 63% of the administered dose was excreted renally, and this quinazolinone metabolite was among the quantitatively determined urinary species [1]. By contrast, structurally related quinazolinones such as 6-chloro-4-phenylquinazolin-2(1H)-one or 4-(2-fluorophenyl)quinazolin-2(1H)-one have no documented role as mammalian drug metabolites.

Drug metabolism Benzodiazepine Pharmacokinetics Bioanalytical reference standard

Thermal Property Distinction: Melting Point > 300 °C vs. Lower-Melting Analogs

The patent literature explicitly reports a melting point of over 300 °C for 4-(o-fluorophenyl)-6-chloro-2(1H)-quinazolinone [1]. In contrast, closely related quinazolinones without the same halogenation pattern show significantly lower melting points: 6-chloro-4-phenylquinazolin-2(1H)-one is reported to melt at approximately 252–255 °C, and 4-(2-fluorophenyl)quinazolin-2(1H)-one at approximately 195–198 °C [2]. The elevated melting point of the target compound is consistent with strong intermolecular hydrogen bonding involving the 2-oxo group and the ortho-fluorine, a feature not possible in the non-fluorinated or para-fluorinated analogs [1].

Solid-state characterization Purity assessment Quality control Crystallinity

Lipophilicity (XLogP3) and CNS Multiparameter Optimization Score: Computed Descriptors vs. CNS Drug-Like Space

The computed XLogP3 of 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one is 3.0, with a topological polar surface area (TPSA) of 41.5 Ų, placing it within favorable ranges for CNS penetration according to multiparameter optimization (MPO) criteria [1]. For comparison, the non-chlorinated analog 4-(2-fluorophenyl)quinazolin-2(1H)-one has a computed XLogP3 of approximately 2.5 and a TPSA of ~41 Ų, while the 6-chloro-4-phenyl analog has an XLogP3 of approximately 3.2 [1]. The 6-chloro substituent thus contributes approximately +0.5 log units to lipophilicity relative to the des-chloro compound, while the ortho-fluorophenyl group modulates the TPSA within CNS-favorable limits.

Physicochemical profiling CNS drug design Lipophilicity Drug-likeness

Class-Level Anticonvulsant Activity of Fluorinated Quinazolinones: MES Seizure Protection in Mice

Although direct in vivo anticonvulsant data for the title compound are not publicly available, a structurally related series of fluorinated quinazolinones was evaluated in the maximal electroshock (MES) seizure test in Swiss mice at 100 mg/kg i.p. [1]. Four of the eight tested compounds exhibited significant anticonvulsant activity with low neurotoxicity (rotarod test) relative to the reference drug phenytoin (100 mg/kg) [1]. The most active compounds in the series carry halogen substituents at the 6-position and a fluorinated aryl group at the 4-position, a pharmacophoric pattern shared by 6-chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one. For comparison, quinazolin-2(1H)-one derivatives lacking the 6-chloro or the 2-fluorophenyl group showed weaker or no protection in the same assay when tested in parallel series [2]. This class-level evidence supports the privileged nature of the 6-chloro-4-(2-fluorophenyl) substitution pattern for anticonvulsant activity.

Anticonvulsant drug discovery Maximal electroshock (MES) Epilepsy models Neurotoxicity screening

Optimal Procurement and Use Scenarios for 6-Chloro-4-(2-fluorophenyl)quinazolin-2(1H)-one


Ethyl Loflazepate Bioanalytical Method Development and Validation

This compound is an essential reference standard for GC-EC, GC-MS, or LC-MS/MS methods targeting ethyl loflazepate metabolites in plasma or urine. As one of the five major urinary metabolites identified in man [1], its chromatographic and mass spectrometric behavior must be established to ensure accurate quantification in pharmacokinetic or forensic studies. A synthetic analogue has already been used as an internal standard in published GC-EC assays for ethyl loflazepate metabolites [2].

Quinazolinone Library Synthesis and CNS-MPO-Optimized Probe Design

With a computed XLogP3 of 3.0 and TPSA of 41.5 Ų, this compound occupies an attractive CNS-MPO space [3]. It can serve as a synthetic intermediate for generating focused quinazolinone libraries exploring 1-alkyl, 2-substituted, or spiro-fused analogs, particularly for anticonvulsant screening programs where the 6-chloro-4-(2-fluorophenyl) scaffold has demonstrated class-level MES protection [4].

Solid-Form Screening and Crystallinity Benchmarking

The high melting point (>300 °C) reported for this compound [5] makes it an excellent model compound for studying solid-state properties of quinazolinones, including polymorphism, salt formation, and co-crystallization. Its thermal stability allows differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to be conducted without decomposition, facilitating pre-formulation studies.

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